molecular formula C13H14N2O3 B8684323 4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid

4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid

Cat. No.: B8684323
M. Wt: 246.26 g/mol
InChI Key: XRJJHZZEOUUAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid typically involves the reaction of a substituted benzoic acid with a pyrazole derivative. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-dihydro-5-oxo-3-methyl-1H-pyrazol-1-yl)-benzoic acid
  • 4-(4,5-dihydro-5-oxo-3-ethyl-1H-pyrazol-1-yl)-benzoic acid
  • 4-(4,5-dihydro-5-oxo-3-butyl-1H-pyrazol-1-yl)-benzoic acid

Uniqueness

4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The propyl group at the 3-position of the pyrazole ring can influence the compound’s lipophilicity, steric interactions, and overall pharmacokinetic properties.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid

InChI

InChI=1S/C13H14N2O3/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(5-7-11)13(17)18/h4-7H,2-3,8H2,1H3,(H,17,18)

InChI Key

XRJJHZZEOUUAFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

From the reaction of 4-hydrazinobenzoic acid and ethylbutyrylacetate, 4-(4,5-dihydro-5-oxo-3-propyl-1H-pyrazol-1-yl)-benzoic acid is obtained. Subsequent reaction with 2-ethylaniline yields 4-(4-(2-ethylanilinomethylene)-4,5-dihydro-5-oxo-3-propyl-1H-pyrazol-1-yl)-benzoic acid, Mp 254.5° C.
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0 (± 1) mol
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ethylbutyrylacetate
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reactant
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